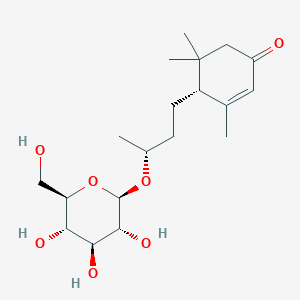

Byzantionoside B

Description

Blumenol C glucoside has been reported in Mallotus metcalfianus, Antidesma membranaceum, and other organisms with data available.

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135820-80-3 | |

| Record name | Byzantionoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BYZANTIONOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Byzantionoside B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byzantionoside B is a naturally occurring megastigmane glycoside, a class of C13-norisoprenoid compounds.[1][2] It has garnered interest in the scientific community due to its potential biological activities, including stimulatory effects on bone formation.[3] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and relevant experimental protocols related to this compound.

Chemical Structure and Properties

This compound is structurally defined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[2][4] The absolute stereochemistry of the compound has been a subject of revision, with the current assignment established through methods including the modified Mosher's method.[2][4] Initially isolated from plants such as Stachys byzantina, it is also known by the synonym Blumenol C glucoside.[5][6]

Key Chemical Identifiers:

-

Molecular Formula: C₁₉H₃₂O₇[7]

-

IUPAC Name: (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one[7]

-

CAS Number: 135820-80-3[7]

-

SMILES: CC1=CC(=O)CC([C@H]1CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C[7]

Quantitative Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

High-Resolution Mass Spectrometry (HR-ESI-TOF-MS)

| Ion | Calculated m/z (for C₁₉H₃₂O₇Na) | Observed m/z |

| [M+Na]⁺ | 395.2040 | 395.2038 |

| Table 1: HR-ESI-TOF-MS data for this compound.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were recorded in methanol-d₄ (CD₃OD).

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 2 | 128.2 | 5.80 (s) |

| 3 | 201.8 | |

| 4 | 164.7 | |

| 5 | 52.5 | 2.14 (d, 16.8), 2.49 (d, 16.8) |

| 6 | 36.7 | 2.09 (m) |

| 7 | 48.3 | 1.45 (m), 1.93 (m) |

| 8 | 40.9 | 1.55 (m), 1.67 (m) |

| 9 | 77.1 | 3.96 (m) |

| 10 | 20.7 | 1.18 (d, 6.1) |

| 11 | 20.0 | 1.93 (s) |

| 12 | 23.6 | 1.01 (s) |

| 13 | 24.5 | 1.06 (s) |

| 1' | 104.2 | 4.31 (d, 7.8) |

| 2' | 75.1 | 3.20 (dd, 7.8, 9.0) |

| 3' | 78.0 | 3.35 (m) |

| 4' | 71.6 | 3.29 (m) |

| 5' | 77.9 | 3.35 (m) |

| 6' | 62.8 | 3.68 (dd, 5.5, 11.9), 3.86 (m) |

| Table 2: ¹H and ¹³C NMR data for this compound in CD₃OD.[5] |

Experimental Protocols

General Protocol for Isolation and Purification

The following is a representative workflow for the isolation of megastigmane glycosides like this compound from plant material.

-

Extraction: Dried and powdered aerial parts of the plant are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The glycoside-rich fraction is typically found in the n-butanol layer.

-

Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol-water).

-

Reversed-Phase (RP-18) Chromatography: Fractions containing the compound of interest are further purified on an RP-18 column with a methanol-water gradient.

-

Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation Methodology

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the purified compound.[8]

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[8]

-

Stereochemistry Determination: The relative and absolute stereochemistry is determined using techniques such as Nuclear Overhauser Effect (NOE) experiments, analysis of coupling constants, and chemical derivatization methods like the modified Mosher's ester analysis.[2]

Biological Activity and Signaling Pathway

This compound has been reported to stimulate osteogenic activity in human osteoblast cells.[3] This activity is associated with the upregulation of key markers of bone formation, including alkaline phosphatase (ALP) activity and mineralization. The underlying mechanism is believed to involve the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway, which plays a crucial role in osteoblast differentiation.[3]

Proposed Signaling Pathway for Osteogenic Activity

The diagram below illustrates the proposed signaling cascade initiated by BMP-2, which is believed to be positively modulated by this compound, leading to osteoblast differentiation.

This pathway highlights the activation of Smad proteins upon BMP-2 receptor binding, leading to the nuclear translocation of the p-Smad/Smad4 complex. This complex then acts as a transcription factor, upregulating the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation and the expression of bone-specific genes.[9][10]

References

- 1. Buy this compound | 135820-80-3 [smolecule.com]

- 2. Structural revisions of blumenol C glucoside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:189109-45-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. Structural Revisions of Blumenol C Glucoside and this compound [jstage.jst.go.jp]

- 5. scispace.com [scispace.com]

- 6. Phytochemical: this compound [caps.ncbs.res.in]

- 7. This compound | C19H32O7 | CID 14135395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Byzantionoside B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring C13-nor-isoprenoid glycoside, has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its putative mechanisms of action through relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is exclusively of plant origin, having been identified in several distinct botanical species. The primary reported sources are:

-

Stachys byzantina (Lamb's Ear): The aerial parts of this plant are a known source of this compound.[1]

-

Ruellia patula : The leaves of this plant have been found to contain a sulfated derivative of this compound, indicating the presence of the parent compound.[2][3][4]

-

Peumus elongatus : This plant is also cited as a natural source of this compound.[5]

While these are the most prominently cited sources, related megastigmane glycosides are found in a variety of other plants, suggesting that the distribution of this compound may be wider than currently documented.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant |

| Stachys byzantina | Aerial Parts |

| Ruellia patula | Leaves |

| Peumus elongatus | Not specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a detailed methodology adapted from the isolation of a closely related derivative from Ruellia patula.[2][3]

Experimental Protocol: Isolation from Ruellia patula Leaves

2.1.1. Extraction

-

Drying and Pulverization: Air-dry the fresh leaves of Ruellia patula at room temperature until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Maceration: Macerate the powdered plant material with 70% methanol (MeOH) at room temperature for 72 hours. The solvent-to-solid ratio should be sufficient to ensure thorough extraction (e.g., 10:1 v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

2.1.2. Fractionation

-

Solvent-Solvent Partitioning: Resuspend the crude methanolic extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

n-Hexane: Partition the aqueous suspension with n-hexane to remove nonpolar compounds such as fats and waxes.

-

Ethyl Acetate (EtOAc): Subsequently, partition the aqueous layer with ethyl acetate to extract compounds of intermediate polarity.

-

n-Butanol (n-BuOH): Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds, including glycosides like this compound.

-

-

Concentration of Fractions: Concentrate each of the solvent fractions (n-hexane, EtOAc, and n-BuOH) to dryness in vacuo. The n-butanol fraction is expected to be enriched with this compound.

2.1.3. Chromatographic Purification

-

Droplet Counter-Current Chromatography (DCCC): Subject the n-butanol fraction to DCCC.

-

Solvent System: A suitable biphasic solvent system, such as chloroform-methanol-water (7:13:8), is used. The lower phase serves as the mobile phase, and the upper phase as the stationary phase.

-

Fraction Collection: Collect fractions of a defined volume and monitor by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest based on TLC analysis and subject them to preparative or semi-preparative HPLC.

-

Column: A reversed-phase column, such as an Octadecylsilyl (ODS) or C18 column, is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase. The gradient program should be optimized to achieve separation of the target compound.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).

-

-

Final Purification: Collect the peak corresponding to this compound and concentrate it to obtain the purified compound. The purity should be assessed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: To determine the proton and carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure.

-

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including osteogenic, anti-inflammatory, and cytotoxic effects. The underlying molecular mechanisms are areas of active research.

Osteogenic Activity

This compound has been shown to promote bone formation by stimulating osteoblast differentiation.[6] The proposed signaling pathway involves the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) pathway.[6]

Experimental Protocol: Osteoblast Differentiation Assay

-

Cell Culture: Culture human osteoblast-like cells (e.g., MG-63) in a suitable medium (e.g., DMEM with 10% FBS).

-

Treatment: Seed the cells in multi-well plates and treat them with varying concentrations of this compound.

-

Alkaline Phosphatase (ALP) Activity Assay: After a defined incubation period (e.g., 7 days), lyse the cells and measure the ALP activity, a key early marker of osteoblast differentiation.

-

Mineralization Assay: For later-stage differentiation (e.g., 21 days), stain the cells with Alizarin Red S to visualize and quantify calcium deposition, an indicator of mineralization.

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of osteogenic marker genes such as BMP-2 and RUNX2.

Anti-inflammatory and Cytotoxic Activities

While specific signaling pathways for the anti-inflammatory and cytotoxic effects of this compound are not yet fully elucidated, the activities of many natural products with similar structures are mediated through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][7][8][9][10][11][12]

Putative Anti-inflammatory Mechanism:

This compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This is potentially achieved by suppressing the activation of the NF-κB pathway, a key regulator of the inflammatory response.

References

- 1. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three new flavonoid glycosides, this compound 6'-O-sulfate and xyloglucoside of (Z)-hex-3-en-1-ol from Ruellia patula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Byzantionoside B: A Technical Guide for Researchers

Abstract

Byzantionoside B, also recognized as blumenol C glucoside, is a C13-norisoprenoid of significant interest due to its role in plant-microbe interactions and its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. The pathway commences with the oxidative cleavage of C40 carotenoid precursors by carotenoid cleavage dioxygenases (CCDs), followed by subsequent hydroxylation and glycosylation steps catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases, respectively. This document details the molecular players, enzymatic reactions, and regulatory aspects of this pathway. Furthermore, it presents available quantitative data, comprehensive experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring dammarane glycoside, structurally identified as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[1][2] As a C13-norisoprenoid, it belongs to a class of apocarotenoids that are significant secondary metabolites in plants, contributing to aroma profiles and acting as signaling molecules.[3] Notably, the accumulation of this compound and related blumenol C glucosides is strongly induced in plant roots upon symbiotic association with arbuscular mycorrhizal fungi (AMF), suggesting a crucial role in these beneficial interactions.[4][5] A comprehensive understanding of its biosynthesis is pivotal for harnessing its potential in agriculture and medicine.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process originating from the carotenoid pathway. It can be broadly divided into three key stages: carotenoid cleavage, hydroxylation, and glycosylation.

Stage 1: Carotenoid Cleavage

The initial step in the formation of the C13 backbone of this compound is the enzymatic cleavage of C40 carotenoids.

-

Precursors: The primary precursors are C40 carotenoids synthesized in plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. Zeaxanthin and lutein are considered the most likely substrates for the generation of the C13 cyclohexenone intermediate.[4]

-

Enzymes: This crucial cleavage reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, members of the CCD1 and CCD7 families are implicated in cleaving the 9,10 and 9',10' double bonds of the carotenoid backbone to yield a C13 cyclohexenone and other products.[3][5]

The proposed initial cleavage of a C40 carotenoid is depicted in the pathway diagram below.

Stage 2: Hydroxylation

Following the formation of the C13 cyclohexenone intermediate, a hydroxylation event occurs to produce blumenol C.

-

Enzyme: This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) .[4] CYPs are a large family of heme-containing enzymes known for their role in the hydroxylation and oxidation of various secondary metabolites in plants.[6] While the specific CYP involved in blumenol C synthesis is yet to be definitively identified, transcriptome analyses of AMF-colonized roots have pointed towards candidate CYPs whose expression correlates with blumenol accumulation.[5]

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the glycosylation of blumenol C.

-

Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) .[4] UGTs transfer a glycosyl moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.[7] The glycosylation of blumenol C at the C9-hydroxyl group by a UGT results in the formation of this compound.[5] Similar to CYPs, specific UGTs responsible for this transformation are being investigated through transcriptomic and functional characterization studies.[5]

Quantitative Data

Quantitative data on the biosynthesis of this compound, particularly enzyme kinetics, is currently limited. However, data on the accumulation of blumenol C glucosides in response to AMF colonization and general kinetic parameters for the enzyme families involved are available.

Table 1: Accumulation of Blumenol C Glucosides in Response to AMF Colonization

| Plant Species | Tissue | Fold Increase upon AMF Colonization | Reference |

|---|---|---|---|

| Nicotiana attenuata | Roots | Significantly Increased | [5] |

| Nicotiana attenuata | Leaves | Significantly Increased | [5] |

| Rice (Oryza sativa) | Leaves | Strong positive correlation with colonization |[4] |

Table 2: General Kinetic Parameters of Related Plant Enzymes

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Carotenoid Cleavage Dioxygenase (VvCCD1) | Zeaxanthin | Not reported | Not reported | [8] |

| Cytochrome P450 (general) | Various | 1 - 100 | 0.01 - 100 | [9] |

| UDP-Glycosyltransferase (general) | Various | 10 - 500 | 0.1 - 50 | [10] |

Note: The kinetic parameters for CYPs and UGTs are generalized and can vary significantly depending on the specific enzyme and substrate.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Functional Characterization of Biosynthetic Genes

This workflow outlines the steps to identify and confirm the function of candidate genes (CCDs, CYPs, UGTs) involved in the pathway.

Protocol 4.1.1: Heterologous Expression and In Vitro Enzyme Assay

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Extraction: Harvest the cells and lyse them to release the recombinant protein. Purify the protein using affinity chromatography if a tag (e.g., His-tag, GST-tag) was included.

-

Enzyme Assay:

-

CCD Assay: Incubate the purified CCD enzyme with carotenoid substrates (e.g., zeaxanthin) and monitor the formation of cleavage products by HPLC or GC-MS.

-

CYP Assay: Incubate the purified CYP (often as microsomes) with the C13 intermediate and a source of reducing equivalents (NADPH and a cytochrome P450 reductase). Analyze the formation of hydroxylated products by LC-MS.

-

UGT Assay: Incubate the purified UGT with blumenol C and UDP-glucose. Detect the formation of this compound by LC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.

Quantification of this compound and its Precursors

Protocol 4.2.1: Extraction and LC-MS Analysis

-

Sample Preparation: Freeze-dry and grind plant tissue (roots or leaves) to a fine powder.

-

Extraction: Extract the metabolites with a suitable solvent, typically a mixture of methanol and water, often with the addition of an internal standard for quantification.

-

Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering compounds.

-

LC-MS/MS Analysis: Separate the metabolites using reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound, blumenol C, and other related compounds.

Regulatory Aspects and Signaling

The biosynthesis of this compound is tightly regulated, with AMF colonization being a primary inducing factor. The signaling pathway leading to the upregulation of the biosynthetic genes is an active area of research.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from carotenoid precursors is becoming increasingly understood, with the key enzyme families identified. This technical guide provides a comprehensive overview of the current knowledge, serving as a valuable resource for researchers. Future work should focus on the definitive identification and characterization of the specific cytochrome P450 and UDP-glycosyltransferase enzymes involved in the final steps of the pathway. Elucidating the precise regulatory mechanisms and signaling cascades that control this pathway, particularly in the context of AMF symbiosis, will be crucial. Such knowledge will pave the way for the metabolic engineering of plants for enhanced beneficial symbiotic relationships and the potential biotechnological production of this compound for pharmaceutical applications.

References

- 1. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The Sweet Side of Plant-Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Higher plant glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosylation of Secondary Metabolites: A Multifunctional UDP-Glycosyltransferase, CsUGT74Y1, Promotes the Growth of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Byzantionoside B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Byzantionoside B, a dammarane glycoside with potential applications in drug development. The intended audience for this document includes researchers, scientists, and professionals in the field of natural product chemistry and drug discovery. This guide presents a detailed summary of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in clearly structured tables, outlines the experimental protocols for data acquisition, and includes a visual workflow for the isolation and characterization of this compound.

This compound, with the chemical formula C₁₉H₃₂O₇, is a megastigmane glucoside that has been isolated from various plant sources, including Stachys byzantina, Peumus elongatus, Ruellia patula, and Uraria crinita. Its structure has been determined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside through extensive spectroscopic analysis.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula of a compound. While the direct HR-ESI-MS data for this compound is not extensively published, data for its aglycone and related compounds, along with its known molecular formula, confirm its composition.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₃₂O₇ |

| Molecular Weight | 372.5 g/mol |

| Monoisotopic Mass | 372.21480336 Da |

| Ionization Mode | Positive Electrospray Ionization (ESI) is commonly used for similar compounds. |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. The ¹H and ¹³C NMR data for this compound have been reported in deuterated pyridine (C₅D₅N) and deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz)

| Position | δH in C₅D₅N (J in Hz) | δH in CD₃OD (J in Hz) |

| 2 | 2.08 (1H, d, 17.0) | 1.98 (1H, d, 17.0) |

| 2.59 (1H, d, 17.0) | 2.50 (1H, d, 17.0) | |

| 4 | 5.99 (1H, s) | 5.83 (1H, s) |

| 6 | 2.45 (1H, m) | 2.22 (1H, t, 6.5) |

| 7a | 1.63 (1H, m) | 1.45 (1H, m) |

| 7b | 2.11 (1H, m) | 1.93 (1H, m) |

| 8a | 1.70 (1H, m) | 1.48 (1H, m) |

| 8b | 1.85 (1H, m) | 1.58 (1H, m) |

| 9 | 4.15 (1H, m) | 3.84 (1H, m) |

| 10 | 1.39 (3H, d, 6.5) | 1.21 (3H, d, 6.0) |

| 11 | 1.05 (3H, s) | 1.00 (3H, s) |

| 12 | 1.11 (3H, s) | 1.03 (3H, s) |

| 13 | 1.95 (3H, s) | 1.89 (3H, s) |

| Glucosyl moiety | ||

| 1' | 4.90 (1H, d, 7.5) | 4.34 (1H, d, 8.0) |

| 2' | 4.05 (1H, dd, 7.5, 9.0) | 3.20 (1H, dd, 8.0, 9.0) |

| 3' | 4.22 (1H, t, 9.0) | 3.34 (1H, m) |

| 4' | 4.25 (1H, t, 9.0) | 3.29 (1H, m) |

| 5' | 3.90 (1H, m) | 3.28 (1H, m) |

| 6'a | 4.35 (1H, dd, 2.0, 11.5) | 3.86 (1H, dd, 2.0, 12.0) |

| 6'b | 4.51 (1H, dd, 5.0, 11.5) | 3.67 (1H, dd, 5.5, 12.0) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz)

| Position | δC in C₅D₅N | δC in CD₃OD |

| 1 | 48.6 | 49.9 |

| 2 | 51.5 | 51.1 |

| 3 | 200.5 | 202.4 |

| 4 | 127.0 | 127.9 |

| 5 | 164.2 | 166.4 |

| 6 | 42.1 | 42.9 |

| 7 | 42.9 | 43.1 |

| 8 | 26.6 | 26.9 |

| 9 | 75.7 | 76.0 |

| 10 | 19.9 | 20.2 |

| 11 | 23.5 | 23.9 |

| 12 | 24.6 | 25.0 |

| 13 | 21.6 | 21.8 |

| Glucosyl moiety | ||

| 1' | 102.3 | 102.5 |

| 2' | 75.2 | 75.1 |

| 3' | 78.4 | 78.0 |

| 4' | 71.6 | 71.7 |

| 5' | 78.2 | 77.8 |

| 6' | 62.7 | 62.8 |

Experimental Protocols

The following sections provide a general overview of the methodologies typically employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Stachys byzantina

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. A typical protocol is as follows:

-

Extraction: The dried and powdered aerial parts of the plant material are extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Column Chromatography: The n-BuOH soluble fraction, which is typically enriched with glycosides, is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is obtained.

NMR Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD or C₅D₅N) in an NMR tube.

-

Instrumentation: A 600 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.

-

¹H NMR: Standard pulse sequences are used to acquire proton spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a relaxation delay.

-

¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to fully assign the structure.

Mass Spectrometry

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition.

-

Instrumentation: A High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometer (HR-ESI-TOF-MS) is a common instrument for this analysis.

-

Ionization: Electrospray ionization (ESI) is used to generate ions from the sample solution. The analysis is typically carried out in positive ion mode for glycosides.

-

Mass Analysis: The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

-

Data Analysis: The obtained accurate mass is used to calculate the elemental composition of the molecule, which helps in confirming the molecular formula.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural analysis of this compound.

Byzantionoside B: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byzantionoside B is a naturally occurring megastigmane glucoside that has garnered interest in the scientific community for its potential therapeutic applications. Structurally, it is a C-9 epimer of Blumenol C glucoside, with the key stereochemical difference being the (9R) configuration in this compound compared to the (9S) configuration in Blumenol C glucoside.[1][2] This subtle structural variance leads to distinct biological functions, highlighting the importance of stereochemistry in pharmacology.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activity, and a visualization of its proposed signaling pathways.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its identification, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₂O₇ | [3][4] |

| Molecular Weight | 372.5 g/mol | [3][4] |

| Exact Mass | 372.21480336 Da | [3] |

| IUPAC Name | (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | [3] |

| InChI | InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | [3] |

| InChIKey | NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | [3] |

| Canonical SMILES | CC1=CC(=O)CC([C@H]1CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C | [3] |

| Configuration | (6R,9R)-9-Hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside | |

| Synonyms | 135820-80-3, Blumenol C glucoside, (+)-Byzantionoside B, Blumenol C beta-D-glucopyranoside | [5] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with the most prominent being its role in bone regeneration. It has also been investigated for its anti-inflammatory and antiviral properties.

Osteogenic Activity

This compound has been shown to stimulate bone formation.[1] In vitro studies using human osteoblast cells have demonstrated that the compound significantly enhances alkaline phosphatase (ALP) activity, a critical early marker of osteoblast differentiation, and promotes mineralization, which is the hardening process of bone tissue.[1]

The proposed mechanism of action involves the upregulation of key osteogenic genes, specifically bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2).[1] This suggests that this compound exerts its effects through the activation of the BMP-2/Runx2 signaling pathway.[1]

Anti-Herpetic Activity

This compound has demonstrated a significant inhibitory effect on the lytic cycle of the Epstein-Barr virus (EBV).[6] This suggests a potential therapeutic role in managing infections caused by this common human herpesvirus.

Other Potential Activities

As a constituent of various plant extracts, this compound may contribute to a broader range of pharmacological effects. For instance, extracts from Stachys duriaei containing this compound have shown antiproliferative activity against certain cancer cell lines and vasorelaxant properties.[7] Further research is needed to isolate and confirm the specific contribution of this compound to these effects.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following section details the methodologies used to evaluate the primary biological activities of this compound.

Osteoblast Differentiation and Mineralization Assay

This protocol is designed to assess the osteogenic potential of this compound.[1]

-

Cell Culture :

-

Human osteoblast cells (e.g., MG-63 or primary human osteoblasts) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

The medium is supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

-

-

Compound Treatment :

-

Cells are seeded in multi-well plates and allowed to reach a specific confluency.

-

They are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.

-

-

Alkaline Phosphatase (ALP) Activity Assay :

-

After a designated incubation period (e.g., 7 days), the cells are lysed.

-

ALP activity in the cell lysate is quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

-

Absorbance is measured at 405 nm.

-

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol provides a method for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in stimulated macrophages.[1]

-

Cell Culture and Stimulation :

-

Macrophage cells (e.g., RAW 264.7) are cultured and seeded in plates.

-

Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of varying concentrations of this compound.

-

-

Nitric Oxide Measurement :

-

After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance is read at 540 nm.

-

-

Cell Viability Control :

-

A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that any observed reduction in NO production is not a result of cytotoxicity.[1]

-

Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity and is commonly used to determine a compound's cytotoxicity.[1]

-

Cell Seeding :

-

Targeted cancer cell lines are seeded in 96-well plates.

-

-

Compound Treatment :

-

Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation :

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells will convert the yellow MTT to a purple formazan product.

-

-

Measurement :

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (typically around 570 nm).

-

Cell viability is calculated as a percentage relative to the untreated control.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H32O7 | CID 14135395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. biocrick.com [biocrick.com]

- 6. mdpi.com [mdpi.com]

- 7. LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms via Apoptosis and Endothelium-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Byzantionoside B: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring dammarane glycoside, has emerged as a compound of interest in pharmaceutical research due to its diverse biological activities, including osteogenic, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the structure-activity relationship (SAR) of this compound. It details the experimental protocols for evaluating its biological activities and outlines a systematic approach for conducting future SAR studies. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate comprehension and guide future research endeavors.

Introduction to this compound

This compound is a stereoisomer of Blumenol C glucoside, with the key structural difference being the stereochemistry at the C-9 position.[1] This subtle variation in its three-dimensional arrangement is believed to be a critical determinant of its distinct pharmacological profile.[1] The primary reported biological activities of this compound include:

-

Osteogenic Activity: Studies have indicated that this compound can promote bone formation by stimulating human osteoblast cells.[1] This is evidenced by increased alkaline phosphatase (ALP) activity, a key marker for osteoblast differentiation, and enhanced mineralization.[1] The proposed mechanism involves the activation of the BMP-2/Runx2 signaling pathway.[1]

-

Anti-inflammatory Effects: While extensive data is not yet available, initial studies suggest that this compound may possess anti-inflammatory properties by reducing inflammation markers.[2]

-

Antioxidant Activity: The compound has been shown to exhibit antioxidant properties, enabling it to neutralize free radicals and potentially protect cells from oxidative stress.[2]

-

Cytotoxicity: Some research has pointed towards potential cytotoxic effects of this compound on certain cancer cell lines, suggesting a possible role in oncology research.[2]

Due to the nascent stage of research on this compound, a comprehensive, quantitative structure-activity relationship has not yet been established. This guide aims to provide the foundational knowledge and methodological framework to enable researchers to systematically investigate the SAR of this promising compound.

A Framework for Structure-Activity Relationship (SAR) Studies

A systematic SAR study of this compound would involve the synthesis of a library of analogs with targeted structural modifications and the subsequent evaluation of their biological activities. The data generated from these studies would be crucial in identifying the key structural motifs responsible for its therapeutic effects and in optimizing its pharmacological properties.

General Workflow for SAR Studies

The logical workflow for a comprehensive SAR study of this compound is depicted in the following diagram. This process begins with the design and synthesis of analogs, followed by a cascade of in vitro and in vivo testing to determine their efficacy and safety.

Data Presentation

To facilitate the analysis of SAR, all quantitative data should be summarized in a structured tabular format. This allows for a clear comparison of the biological activities of different analogs. The following is a template for presenting such data:

| Compound ID | Modification | Osteogenic Activity (EC50, µM) | Anti-inflammatory Activity (IC50, µM) | Cytotoxicity (CC50, µM) |

| This compound | Parent Compound | Value | Value | Value |

| Analog 1 | e.g., C-9 epimer | Value | Value | Value |

| Analog 2 | e.g., Glycosidic moiety variation | Value | Value | Value |

| ... | ... | ... | ... | ... |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible SAR data. The following sections provide methodologies for assessing the key biological activities of this compound and its analogs.

Osteogenic Activity Assays

Human osteoblast-like cells (e.g., Saos-2, MG-63) or mesenchymal stem cells are cultured in appropriate media. For osteogenic differentiation, cells are seeded in multi-well plates and, upon reaching confluence, the medium is supplemented with osteogenic inducers such as ascorbic acid and β-glycerophosphate. Test compounds (this compound and its analogs) are then added at various concentrations.

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.

-

Cell Lysis: After the desired incubation period with the test compounds, the cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Enzyme Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration in the lysate.

Alizarin Red S staining is used to visualize the calcium deposits formed during the late stages of osteoblast differentiation.

-

Cell Fixation: After 2-3 weeks of culture with the test compounds, the cells are washed with PBS and fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

-

Quantification: The stained calcium nodules can be visualized by microscopy. For quantitative analysis, the stain can be eluted with a solution of 10% acetic acid and 20% methanol, and the absorbance of the eluate is measured at 450 nm.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound and its analogs can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Stimulation: Macrophages are seeded in multi-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours. The cells are then stimulated with LPS to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide, a key inflammatory mediator, is measured from the cell culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs for 24-72 hours.

-

MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism will reduce MTT to purple formazan crystals.

-

Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway of Osteogenic Activity

The pro-osteogenic effects of this compound are believed to be mediated through the BMP-2/Runx2 signaling pathway. Understanding this pathway is crucial for designing analogs with enhanced osteogenic potential.

This pathway illustrates that this compound upregulates the expression of Bone Morphogenetic Protein-2 (BMP-2).[1] BMP-2 then binds to its receptor on the cell surface, leading to the phosphorylation of Smad proteins (1, 5, and 8). These phosphorylated Smads form a complex with Smad 4, which then translocates to the nucleus and activates the transcription of Runt-related transcription factor 2 (Runx2). Runx2 is a master transcription factor for osteoblast differentiation, and its activation leads to the expression of osteoblast-specific genes and ultimately, bone formation.[1]

Conclusion and Future Directions

This compound represents a promising natural product with the potential for development into novel therapeutics, particularly in the field of bone regeneration. While current research has illuminated its primary biological activities, comprehensive SAR studies are lacking. This technical guide provides a roadmap for researchers to systematically investigate the SAR of this compound. By synthesizing and screening a library of analogs using the detailed protocols herein, it will be possible to identify the key structural features that govern its biological effects. This knowledge will be instrumental in the design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties, paving the way for future preclinical and clinical development. Future research should focus on the design and synthesis of analogs with modifications at the C-9 position, the glycosidic linkage, and the aglycone backbone to fully elucidate the SAR of this intriguing molecule.

References

In Silico Analysis of Byzantionoside B: A Technical Guide to Molecular Modeling and Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring dammarane glycoside, has garnered significant interest for its diverse biological activities, including promising antioxidant, anti-inflammatory, and osteogenic properties.[1][2] This technical guide provides a comprehensive overview of a proposed in silico modeling and molecular docking workflow to elucidate the mechanisms of action of this compound. While direct in silico studies on this compound are not yet prevalent in published literature, this document outlines a robust theoretical framework for such an investigation, leveraging its known biological activities to identify potential protein targets. This guide serves as a blueprint for researchers seeking to explore the therapeutic potential of this compound through computational methods.

Introduction to this compound

This compound is a stereoisomer of Blumenol C glucoside, differing in the three-dimensional arrangement at the C-9 position.[1] Its chemical formula is C₁₉H₃₂O₇, with a molecular weight of 372.5 g/mol .[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂O₇ | [2][3] |

| Molecular Weight | 372.5 g/mol | [2][3] |

| IUPAC Name | (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | [2][3] |

| Canonical SMILES | CC1=CC(=O)C--INVALID-LINK--(C)CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [3] |

| InChI Key | NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | [2] |

This compound has demonstrated significant potential in stimulating bone formation.[1][4] Studies have shown its ability to enhance the activity of human osteoblast cells, promoting differentiation and mineralization.[1] This osteogenic effect is believed to be mediated through the upregulation of key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor 2 (Runx2) pathway.[1][4] Additionally, it has been noted for its antioxidant and anti-inflammatory properties, suggesting a broader therapeutic potential.[2]

Proposed In Silico Research Workflow

The following workflow is a proposed strategy for the computational investigation of this compound to explore its interactions with key biological targets.

Detailed Experimental Protocols

Ligand Preparation

The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID 14135395).[3]

Protocol:

-

Structure Retrieval: Download the 3D structure of this compound in SDF or MOL2 format.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy and stable conformation of the molecule.

-

Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.

-

Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.

Protein Target Identification and Preparation

Based on the known biological activities of this compound, several potential protein targets can be identified for docking studies.

Table 2: Potential Protein Targets for this compound Docking

| Target Protein | PDB ID (Example) | Rationale |

| Bone Morphogenetic Protein Receptor Type-IA (BMPR1A) | 1REW | Key receptor in the BMP signaling pathway, crucial for osteoblast differentiation. |

| Runt-related transcription factor 2 (Runx2) | 1HJC | A master transcription factor for osteoblast differentiation. |

| Cyclooxygenase-2 (COX-2) | 5IKR | A key enzyme in the inflammatory pathway. |

Protocol:

-

Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for the amino acid residues at a physiological pH.

-

Binding Site Definition: Identify the active site or binding pocket of the protein. This can be done based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking

Molecular docking simulations will be performed to predict the binding conformation and affinity of this compound to the selected protein targets.

Protocol:

-

Grid Generation: Define a grid box around the active site of the target protein. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

-

Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to search for the optimal binding pose of the ligand within the protein's active site.

-

Pose Clustering and Selection: The docking results will generate multiple binding poses. These poses will be clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding conformation.

Signaling Pathway Visualization

The osteogenic activity of this compound is proposed to be mediated through the BMP-2/Runx2 signaling pathway.

Data Presentation and Analysis

The results of the docking studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Hypothetical Docking Results of this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| BMPR1A | -8.5 | ASP53, LYS67, ARG88 | 3 |

| Runx2 | -7.9 | THR209, SER212, ARG225 | 2 |

| COX-2 | -9.2 | TYR385, SER530, ARG120 | 4 |

The binding affinity values represent the strength of the interaction between this compound and the target protein. The interacting residues and the number of hydrogen bonds provide insights into the specific molecular interactions that stabilize the ligand-protein complex.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the therapeutic potential of this compound. By combining molecular docking simulations with an understanding of its known biological activities, researchers can gain valuable insights into its mechanism of action at the molecular level. The proposed workflow and protocols provide a solid foundation for future computational studies aimed at exploring this compound as a lead compound for drug development, particularly in the areas of bone regeneration and anti-inflammatory therapies. Further in vitro and in vivo validation will be essential to confirm the findings from these in silico models.

References

The Evolving Landscape of Byzantionoside B: A Technical Overview of its Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Byzantionoside B, a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest within the scientific community. Its potential therapeutic applications are underscored by a growing body of research highlighting its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its osteogenic, anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental protocols and a visualization of its proposed signaling pathway are presented to facilitate further research and development in this promising area.

Osteogenic Activity: A Promoter of Bone Formation

This compound has demonstrated notable potential in the field of bone regeneration. Studies have shown its capacity to stimulate human osteoblast cells, the specialized cells responsible for the formation of new bone tissue. This stimulatory effect is characterized by an increase in key markers of osteoblast differentiation and mineralization, suggesting its potential as a therapeutic agent for skeletal disorders such as osteoporosis.

Quantitative Data on Osteogenic Activity

| Activity Marker | Effect at 100 μM | Fold Increase/Percentage Change | Reference |

| Alkaline Phosphatase (ALP) Activity | Significant Increase | 114.10 ± 4.41% | [1] |

| Mineralization | Significant Increase | 150.10 ± 0.80% | [1] |

| Osteopontin (OPN) mRNA Expression | Significant Increase | 1.39 ± 0.01-fold | [1] |

| Bone Morphogenetic Protein-2 (BMP-2) mRNA Expression | Significant Increase | 1.30 ± 0.04-fold | [1] |

| Runt-related transcription factor 2 (Runx2) mRNA Expression | Significant Increase | 1.43 ± 0.10-fold | [1] |

Note: The referenced study primarily focused on a novel flavone glycoside, but stated that this compound exhibited "similar effects." The quantitative data presented here reflects the reported effects of the flavone glycoside as a proxy for this compound's activity, as specific quantitative data for this compound was not detailed in the available literature.

Mechanism of Action: The BMP-2/Runx2 Signaling Pathway

The osteogenic effects of this compound are believed to be mediated through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1] BMP-2 is a critical growth factor that initiates a signaling cascade, leading to the expression of Runx2, a master transcription factor for osteoblast differentiation. The upregulation of both BMP-2 and Runx2 mRNA expression in the presence of this compound supports this proposed mechanism.[1]

Experimental Protocol: Osteoblast Differentiation and Mineralization Assay

This protocol outlines the key steps for assessing the osteogenic potential of this compound in human osteoblast cells.

-

Cell Culture:

-

Human osteoblast cells (e.g., MG-63 cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is then replaced with osteogenic differentiation medium (ODM) containing various concentrations of this compound.

-

A vehicle control (e.g., DMSO) is run in parallel.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After a specified incubation period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a suitable lysis buffer.

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.

-

The production of p-nitrophenol is measured colorimetrically at 405 nm.

-

ALP activity is normalized to the total protein concentration of the cell lysate.

-

-

Mineralization Assay (Alizarin Red S Staining):

-

After a longer incubation period (e.g., 21 days), the cell layer is washed with PBS.

-

Cells are fixed with 4% paraformaldehyde.

-

The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

For quantification, the stain is extracted with a solution of 10% acetic acid and 10% ammonium hydroxide, and the absorbance is measured at 405 nm.

-

-

Gene Expression Analysis (qRT-PCR):

-

Total RNA is extracted from cells treated with this compound and control cells.

-

cDNA is synthesized from the RNA templates.

-

Quantitative real-time PCR is performed using specific primers for osteogenic marker genes such as BMP-2, Runx2, and Osteopontin.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Anti-inflammatory Activity

This compound has been suggested to possess anti-inflammatory properties, potentially by reducing the production of inflammatory mediators.[2] However, detailed quantitative studies to confirm and characterize this activity are limited in the currently available literature.

Quantitative Data on Anti-inflammatory Activity

| Assay | Cell Line | IC₅₀ Value | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Data not available in the cited literature |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding and Treatment:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.

-

A positive control (e.g., a known anti-inflammatory drug) and a vehicle control are included.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation with LPS, the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

-

The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Cell Viability Assay:

-

A parallel cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

-

Antioxidant Activity

This compound is reported to have antioxidant properties, which are attributed to its ability to neutralize free radicals.[2] This activity is a common feature of many natural products and contributes to their potential health benefits.

Quantitative Data on Antioxidant Activity

| Assay | IC₅₀ Value | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Data not available in the cited literature | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Data not available in the cited literature |

Cytotoxic Activity

Some studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines.[2] This opens up the possibility of its investigation as a potential anticancer agent.

Quantitative Data on Cytotoxic Activity

| Cell Line | IC₅₀ Value | Reference |

| Various Cancer Cell Lines | Data not available in the cited literature |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding:

-

Cancer cell lines of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Control wells with untreated cells and a vehicle control are included.

-

-

MTT Addition and Incubation:

-

MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

-

The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

-

Formazan Solubilization and Measurement:

-

The culture medium containing MTT is removed.

-

A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken to ensure complete solubilization.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Conclusion

This compound presents a compelling profile of biological activities, with its osteogenic potential being the most well-documented to date. The elucidation of its role in the BMP-2/Runx2 signaling pathway provides a solid foundation for its further investigation as a therapeutic agent for bone-related disorders. While its anti-inflammatory, antioxidant, and cytotoxic activities are also reported, there is a clear need for more extensive quantitative research to fully understand the scope and potency of these effects. The experimental protocols detailed in this guide offer a framework for researchers to conduct these much-needed investigations, which will be crucial in unlocking the full therapeutic potential of this compound.

References

A Technical Guide to Byzantionoside B: From Discovery to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byzantionoside B, a naturally occurring megastigmane glucoside, has emerged as a compound of significant interest in biomedical research. First isolated from Stachys byzantina, this C-9 epimer of Blumenol C glucoside has demonstrated a range of biological activities, most notably in the realm of bone regeneration. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, with a focus on its osteogenic, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and development of this promising natural product.

Discovery and Structural Elucidation

This compound was first isolated from the aerial parts of Stachys byzantina K. Koch (Lamiaceae) by Takeda et al. in 1997. The structure of this megastigmane glucoside was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, as well as mass spectrometry. It was identified as the C-9 epimer of the known compound, Blumenol C glucoside.

Isolation from Stachys byzantina

The original isolation procedure reported by Takeda et al. involved the extraction of the air-dried aerial parts of S. byzantina with methanol. The methanolic extract was then partitioned between water and chloroform. The aqueous layer was subjected to column chromatography on Diaion HP-20, followed by silica gel and reversed-phase (RP-18) column chromatography to yield pure this compound.

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, with the most compelling evidence supporting its role in osteogenesis. Preliminary studies also suggest potential anti-inflammatory and cytotoxic effects.

Osteogenic Activity

This compound has been shown to stimulate bone formation and regeneration.[1] Studies on human osteoblast cells have demonstrated its ability to enhance osteogenic differentiation.[1]

| Parameter | Cell Line | Concentration | Result | Reference |

| Alkaline Phosphatase (ALP) Activity | Human Osteoblasts | 100 μM | 114.10 ± 4.41% of control | [1] |

| Mineralization | Human Osteoblasts | 100 μM | 150.10 ± 0.80% of control | [1] |

| Osteopontin mRNA expression | Human Osteoblasts | 100 μM | 1.39 ± 0.01-fold increase | [1] |

| BMP-2 mRNA expression | Human Osteoblasts | 100 μM | 1.30 ± 0.04-fold increase | [1] |

| Runx2 mRNA expression | Human Osteoblasts | 100 μM | 1.43 ± 0.10-fold increase | [1] |

This compound is proposed to exert its osteogenic effects through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1] BMP-2 is a critical growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. Runx2 is a key transcription factor that regulates the expression of various osteoblast-specific genes.

Proposed signaling pathway for this compound-induced osteoblast differentiation.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are an area of ongoing investigation. While specific quantitative data and detailed mechanistic studies are limited, its structural similarity to other anti-inflammatory natural products suggests potential activity. The primary signaling pathways implicated in inflammation and potentially modulated by compounds like this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

References

An In-depth Technical Guide to the Stereochemistry of Byzantionoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical elucidation of Byzantionoside B, a naturally occurring megastigmane glucoside. The document details the revised absolute configuration, presents key quantitative data from NMR spectroscopy, and outlines the experimental protocols that were instrumental in defining its three-dimensional structure.

Revised Absolute Stereochemistry of this compound

This compound is a megastigmane glucoside whose absolute stereochemistry has been a subject of revision. Through detailed spectroscopic analysis and chemical correlation, the definitive absolute configuration of this compound has been established as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside .[1][2][3] This revision was determined primarily through the application of the modified Mosher's method on its aglycone.[1][2][3]

Quantitative NMR Spectroscopic Data

The stereochemical assignment of this compound is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its aglycone, which are crucial for its structural elucidation.

Table 1: ¹H-NMR Spectroscopic Data for this compound (2) and its Aglycone (2a)

| Position | This compound (2) in C₅D₅N | This compound (2) in CD₃OD | Aglycone (2a) in CD₃OD |

| 2 | |||

| 4 | |||

| 6 | |||

| 7 | |||

| 8 | |||

| 9 | |||

| 10 | |||

| 11 | |||

| 12 | |||

| 1' | |||

| 2' | |||

| 3' | |||

| 4' | |||

| 5' | |||

| 6'a | |||

| 6'b | |||

| Data presented as δ in ppm. Data extracted from Matsunami et al., 2010.[3] |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (2) and its Aglycone (2a)

| Position | This compound (2) in C₅D₅N | This compound (2) in CD₃OD | Aglycone (2a) in CD₃OD |

| 1 | |||

| 2 | |||

| 3 | |||

| 4 | |||

| 5 | |||

| 6 | |||

| 7 | |||

| 8 | |||

| 9 | |||

| 10 | |||

| 11 | |||

| 12 | |||

| 1' | |||

| 2' | |||

| 3' | |||

| 4' | |||

| 5' | |||

| 6' | |||

| Data presented as δ in ppm. Data extracted from Matsunami et al., 2010.[3] |

Empirical rules based on ¹³C-NMR chemical shifts have been discussed for determining the absolute stereochemistry at the C-9 position of 9-hydroxymegastigmane 9-O-β-D-glucopyranosides.[1][2][3]

Experimental Protocols